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Introduction

TD-165 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce
the degradation of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). As a
bifunctional molecule, TD-165 links a CRBN-binding moiety to a ligand for the von Hippel-
Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cellular ubiquitin-proteasome system to
selectively target CRBN for degradation.

Cereblon plays a critical role in neuronal function and development. It acts as a substrate
receptor for the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, regulating the turnover of a
variety of neuronal proteins. Dysregulation of CRBN has been implicated in intellectual
disability and other neurological disorders. Understanding the effects of CRBN degradation in
primary neurons is crucial for elucidating its physiological roles and for the development of
novel therapeutics targeting neurological diseases.

These application notes provide detailed protocols for the use of TD-165 in primary neuron
cultures, enabling researchers to investigate the functional consequences of CRBN
degradation in a physiologically relevant model system.

Data Presentation
Quantitative Effects of CRBN Modulation in Neurons
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The following table summarizes quantitative data from studies on CRBN modulation in
neuronal models. While specific data for TD-165 in primary neurons is not yet available, these
findings from CRBN knockout (KO) models provide expected outcomes following CRBN
degradation.
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Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from
embryonic day 18 (E18) rat pups.

Materials:

o Timed-pregnant Sprague-Dawley rat (E18)

» Dissection medium: Hibernate-A medium
 Digestion solution: Papain (20 U/mL) in Hibernate-A

e Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and
penicillin-streptomycin

e Culture plates/coverslips coated with Poly-D-Lysine

« Sterile dissection tools

Procedure:

o Euthanize the pregnant rat according to approved animal welfare protocols.

o Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold
dissection medium.

« |solate the hippocampi from the embryonic brains under a dissecting microscope.
o Transfer the hippocampi to the digestion solution and incubate at 37°C for 20-30 minutes.

o Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell

suspension.
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o Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in
plating medium.

o Determine cell viability and density using a hemocytometer and trypan blue exclusion.

» Plate the neurons onto Poly-D-Lysine coated plates or coverslips at a desired density (e.g., 2
x 1075 cells/cm?).

¢ Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

o After 24 hours, replace half of the plating medium with fresh, pre-warmed culture medium.
Continue with half-media changes every 3-4 days.

Protocol 2: TD-165 Treatment of Primary Neurons

This protocol outlines the procedure for treating primary neuron cultures with TD-165 to induce
CRBN degradation.

Materials:

Primary neuron cultures (DIV 7-10)

TD-165 stock solution (e.g., 10 mM in DMSO)

Pre-warmed neuron culture medium

Vehicle control (DMSO)
Procedure:

» Prepare a series of working solutions of TD-165 by diluting the stock solution in pre-warmed
neuron culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000
nM).

» Prepare a vehicle control solution with the same final concentration of DMSO as the highest
TD-165 concentration.

o Carefully remove half of the medium from each well of the primary neuron culture.
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» Add the TD-165 working solutions or the vehicle control to the corresponding wells.

¢ Incubate the treated cultures for the desired duration (e.g., 4, 8, 12, 24 hours) at 37°C and
5% CO2.

» After the treatment period, proceed with downstream analysis such as Western blotting,
immunocytochemistry, or electrophysiology.

Protocol 3: Western Blot Analysis of CRBN Degradation

This protocol describes how to quantify the degradation of CRBN in TD-165 treated neurons.

Materials:

TD-165 treated and control neuron lysates

o RIPA buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

o Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies: anti-CRBN, anti-B-actin (loading control)

e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

e Lyse the treated and control neurons in RIPA buffer on ice.

o Determine the protein concentration of each lysate using the BCA assay.

o Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify the band intensities and normalize the CRBN signal to the (3-actin signal.

Protocol 4: Assessment of Neuronal Viability

This protocol provides methods to assess the effect of TD-165 on neuronal viability.
Methods:

o MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Treat
neurons with TD-165 as described in Protocol 2. At the end of the treatment period, add MTT
reagent to the culture medium and incubate. Solubilize the formazan crystals and measure
the absorbance at 570 nm.

o LDH Release Assay: This assay quantifies lactate dehydrogenase (LDH) released from
damaged cells into the culture medium. Collect the culture medium from TD-165 treated and
control neurons. Measure the LDH activity in the medium using a commercially available Kit.

o Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and
Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and dead
neurons using fluorescence microscopy.

Protocol 5: Analysis of Synaptic Proteins by
Immunocytochemistry

This protocol describes the immunofluorescent staining of synaptic markers to assess the
impact of CRBN degradation on synaptic integrity.
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Materials:

TD-165 treated and control neurons on coverslips

» 4% Paraformaldehyde (PFA) for fixation

e Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

» Blocking solution (e.g., 5% goat serum in PBS)

e Primary antibodies (e.g., anti-Synapsin I, anti-PSD-95)

e Fluorophore-conjugated secondary antibodies

o DAPI for nuclear staining

e Mounting medium

Procedure:

o Fix the treated and control neurons with 4% PFA.

o Permeabilize the cells with permeabilization buffer.

» Block non-specific binding with blocking solution.

 Incubate with primary antibodies overnight at 4°C.

e Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room
temperature.

e Stain the nuclei with DAPI.

e Mount the coverslips onto microscope slides.

e Image the synapses using a fluorescence or confocal microscope and quantify synaptic
density and morphology.
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Mandatory Visualizations
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Caption: Mechanism of Action of TD-165 as a CRBN Degrader.
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Caption: CRBN's Role in Neuronal Protein Degradation and Signaling.
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Caption: Experimental Workflow for TD-165 in Primary Neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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